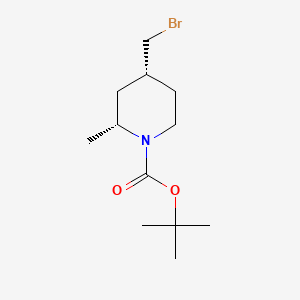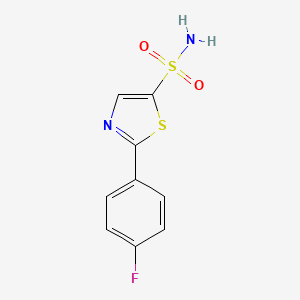
2-(4-Fluorophenyl)-1,3-thiazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-1,3-thiazole-5-sulfonamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a fluorophenyl group and a sulfonamide moiety in this compound imparts unique chemical and biological properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-1,3-thiazole-5-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with a thioamide in the presence of a suitable catalyst to form the thiazole ring. The sulfonamide group is then introduced through sulfonation reactions using reagents such as chlorosulfonic acid or sulfonyl chlorides .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenyl)-1,3-thiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-1,3-thiazole-5-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The fluorophenyl group enhances the compound’s binding affinity to target proteins, increasing its potency and selectivity .
Comparison with Similar Compounds
- 2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonamide
- 2-(4-Fluorophenyl)-1,3-thiazole-5-carboxamide
- 2-(4-Fluorophenyl)-1,3-thiazole-5-thiol
Comparison: Compared to its analogs, 2-(4-Fluorophenyl)-1,3-thiazole-5-sulfonamide exhibits unique properties due to the presence of the sulfonamide group, which enhances its solubility and reactivity. The fluorophenyl group also contributes to its distinct chemical behavior and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7FN2O2S2 |
|---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C9H7FN2O2S2/c10-7-3-1-6(2-4-7)9-12-5-8(15-9)16(11,13)14/h1-5H,(H2,11,13,14) |
InChI Key |
DQJLXFXPAZSNOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)S(=O)(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


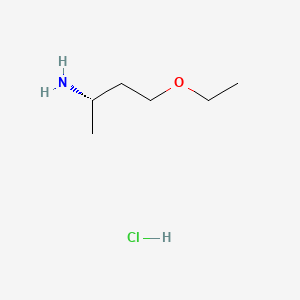
![[2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B13471367.png)
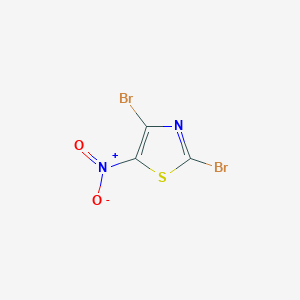
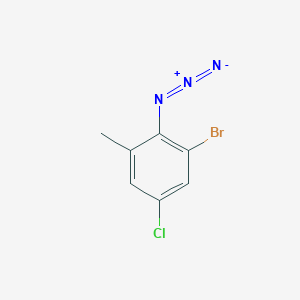
![3-Aminofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471379.png)
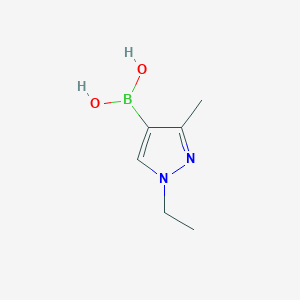
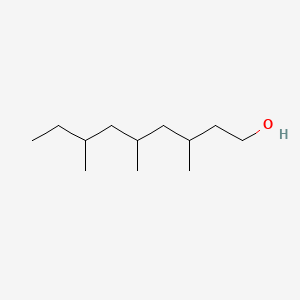
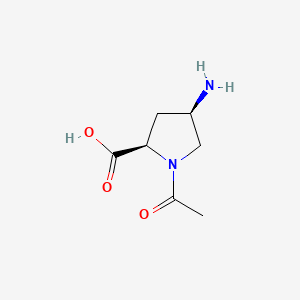
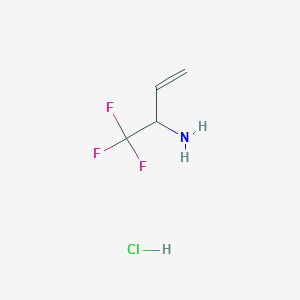
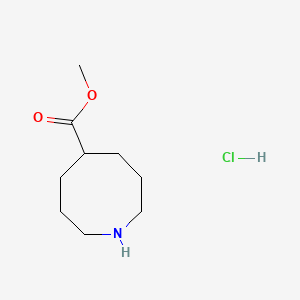
amine hydrochloride](/img/structure/B13471411.png)

![3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile](/img/structure/B13471441.png)
